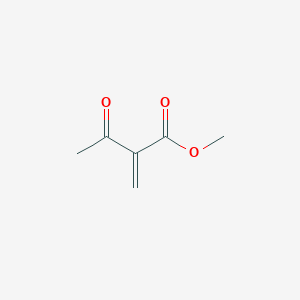

Methyl 2-methylidene-3-oxobutanoate

Vue d'ensemble

Description

“Methyl 2-methylidene-3-oxobutanoate” is an organic compound. In organic chemistry, a methylidene group is any part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond . The molecular formula of “Methyl 2-methylidene-3-oxobutanoate” is C6H8O3 .

Synthesis Analysis

“Methyl 2-oxobutanoate” can be used as a starting material to synthesize indole derivatives via Fischer indolization of arylhydrazines . The synthesis method of a similar compound, methoxy ethyl 2- (3-nitrobenzylidene)acetacetate, involves adding concentrated sulfuric acid to methoxy ethyl acetacetate under stirring, then adding ethyl acetate .Molecular Structure Analysis

The molecular structure of “Methyl 2-methylidene-3-oxobutanoate” can be represented as a 2D or 3D model . The molecular weight of this compound is 128.13 g/mol.Physical And Chemical Properties Analysis

“Methyl 2-methylidene-3-oxobutanoate” has a molecular weight of 128.13 g/mol. More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Molecular Docking and Spectroscopic Analysis

Methyl 2-methylidene-3-oxobutanoate, along with related compounds, has been explored for its potential in molecular docking and spectroscopic analysis. Studies have demonstrated its utility in understanding the stability, reactivity, and biological activities of molecules through vibrational spectroscopy, frontier molecular orbital (FMO) analysis, and noncovalent interaction assessments. These approaches highlight the compound's significance in designing nonlinear optical materials and potential pharmaceutical applications, emphasizing its role in bonding and inhibiting specific growth factors (Vanasundari et al., 2018).

Biosynthesis Research

Investigations into the biosynthesis of ethylene from methionine have identified methyl 2-methylidene-3-oxobutanoate as a critical intermediate. This research extends into microbiology and plant sciences, indicating the compound's involvement in metabolic pathways across various organisms. The identification of this compound in culture fluids of bacteria and fungi underlines its central role in the biosynthesis of ethylene, contributing to broader understanding in biochemical and agricultural research (Billington et al., 1979).

Synthetic Chemistry and Catalysis

Methyl 2-methylidene-3-oxobutanoate plays a crucial role in synthetic chemistry, serving as a precursor or intermediate in the synthesis of complex molecules. Its applications range from the preparation of diaminomethylidene derivatives of tetronic acid, indicating versatility in organic synthesis and potential for generating novel compounds with significant biological or chemical properties (Prezent & Dorokhov, 2012).

Crystallography and Structural Analysis

The compound's utility extends to crystallography and structural analysis, where it aids in elucidating the molecular geometry and interaction patterns of related compounds. Such analyses contribute to the understanding of molecular behavior, intermolecular interactions, and the design of molecules with desired physical or chemical characteristics (Nayak et al., 2013).

Material Science and Engineering

In material science, methyl 2-methylidene-3-oxobutanoate's derivatives have been explored for their optical and electronic properties, suggesting potential applications in developing new materials with specific optical or electronic functionalities. This research underscores the compound's relevance in advancing material science and engineering through the synthesis and characterization of novel materials (Ran et al., 2005).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-methylidene-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-4(5(2)7)6(8)9-3/h1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSYSSUGQXWWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510556 | |

| Record name | Methyl 2-methylidene-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methylidene-3-oxobutanoate | |

CAS RN |

4188-88-9 | |

| Record name | Methyl 2-methylidene-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

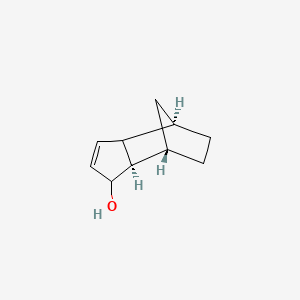

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B1590078.png)

![(2R,6R,7R)-Benzhydryl 7-benzamido-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1590086.png)